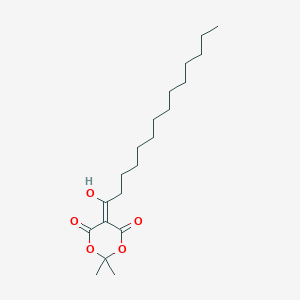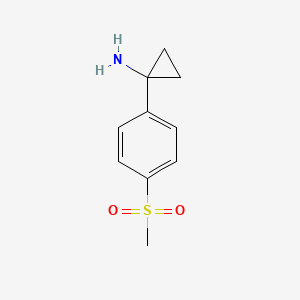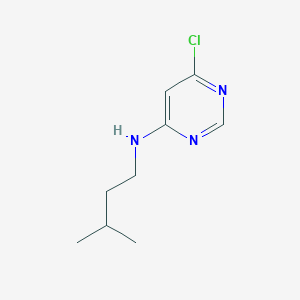![molecular formula C13H20FN B1488385 (3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine CAS No. 1566319-40-1](/img/structure/B1488385.png)
(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine
Vue d'ensemble
Description
3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine, also known as 2-Fluoro-N,N-dimethylbenzylamine, is an organic compound with a molecular formula of C11H15FN. It is a tertiary amine with a single fluorine atom in the para position of the aromatic ring. It is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a ligand in catalysis.
Applications De Recherche Scientifique
Structure Elucidation and Designer Drugs
A study detailed the structure elucidation process of a new designer drug using nuclear magnetic resonance (NMR) and mass spectrometric (MS) techniques, highlighting the importance of predictive modeling in confirming molecular structures. This research demonstrates the application of the subject compound in understanding and identifying novel synthetic cannabinoids (Girreser, Rösner, & Vasilev, 2016).
Material Science and Polymer Electrolytes
Another application is found in material science, where guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction. This method offers precise control of cation functionality without deleterious side reactions, showcasing the compound's relevance in creating stable phenyl rings within polymer frameworks (Kim, Labouriau, Guiver, & Kim, 2011).
Organic Chemistry and Synthesis Techniques
Research on the synthesis of allenic diamines through the Stevens rearrangement of ammonium salts presents an example of the compound's utility in organic synthesis. This study underscores the adaptability of the compound in generating structurally complex aminoketones, contributing to the broader knowledge of organic reaction mechanisms (Manukyan, 2015).
Enantioselective Catalysis
The compound's application extends to enantioselective catalysis, where it served as a precursor in the synthesis of novel catalysts for olefin epoxidation. This research highlights the compound's role in facilitating asymmetric reactions, a key area in the development of pharmaceuticals and fine chemicals (Vachon, Lauper, Ditrich, & Lacour, 2006).
Novel Applications in Security Ink
A novel application is seen in the development of a multi-stimuli responsive molecule for use as a security ink. This research illustrates the innovative use of the compound in creating materials that change properties in response to external stimuli, opening new avenues in material science and security technologies (Lu & Xia, 2016).
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-10(13(2,3)4)15-9-11-7-5-6-8-12(11)14/h5-8,10,15H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZCMKDPRSRAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)
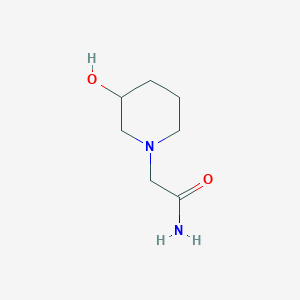

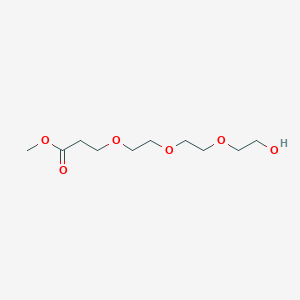



amine](/img/structure/B1488315.png)
